Cas no 5503-12-8 ((R)-Perillaldehyde)

(R)-Perillaldehyde, a monoterpenoid aldehyde, is a chiral compound derived from Perilla frutescens and other natural sources. It is characterized by its distinct minty, herbaceous aroma and is widely utilized in flavor and fragrance applications due to its organoleptic properties. As a single enantiomer, (R)-Perillaldehyde offers superior stereochemical purity compared to racemic mixtures, making it valuable in asymmetric synthesis and chiral resolution processes. Its reactivity as an aldehyde enables its use as a versatile intermediate in pharmaceuticals, agrochemicals, and fine chemicals. The compound’s natural origin and biodegradability further enhance its suitability for eco-friendly formulations. High-purity (R)-Perillaldehyde ensures consistent performance in research and industrial applications.
(R)-Perillaldehyde structure
(R)-Perillaldehyde structure
Product Name:(R)-Perillaldehyde
CAS No:5503-12-8
MF:C10H14O
MW:150.217563152313
MDL:MFCD00067159
CID:943229
PubChem ID:1548901
Update Time:2025-06-26

(R)-Perillaldehyde Chemical and Physical Properties

Names and Identifiers

    • (+)-perillaaldehyde
    • (R)-Perillaldehyde
    • (4R)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
    • DTXSID30364288
    • Q27279680
    • Perillaldehyde D-form [MI]
    • (R)-4-(prop-1-en-2-yl)cyclohex-1-enecarbaldehyde
    • (+)-perillyl aldehyde
    • (R)-4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxaldehyde
    • (+)-Perillaaldehyd
    • UNII-H5VW56IL2T
    • (R)-4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde
    • L(-)-Perillaldehyde
    • 5503-12-8
    • H5VW56IL2T
    • (+)-Perillaldehyde
    • d-perillaldehyde
    • AKOS040763705
    • (4R)-perillyl aldehyde
    • Perillaldehyde, (+)-
    • 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, (4R)-
    • (R)-(+)-Perillaldehyde
    • SCHEMBL472389
    • (4R)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde; (+)-Perillaldehyde; (R)-(+)-Perillaldehyde; (R)-4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxaldehyde
    • MDL: MFCD00067159
    • Inchi: 1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m0/s1
    • InChI Key: RUMOYJJNUMEFDD-JTQLQIEISA-N
    • SMILES: O=CC1=CC[C@H](C(=C)C)CC1

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Oil
  • Density: 0.966 g/mL at 20 °C(lit.)
  • Boiling Point: 238°C (estimate)
  • Flash Point: 95.6±0.0 °C
  • Refractive Index: n20/D 1.505
  • PSA: 17.07000
  • LogP: 2.48790
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(R)-Perillaldehyde Security Information

(R)-Perillaldehyde Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(R)-Perillaldehyde Pricemore >>

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(R)-Perillaldehyde Production Method

Additional information on (R)-Perillaldehyde

Introduction to (R)-Perillaldehyde (CAS No. 5503-12-8)

(R)-Perillaldehyde, with the chemical formula C9H10O, is a significant chiral compound widely recognized in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 5503-12-8, uniquely identifies it in scientific literature and industrial applications. This compound is a derivative of perilla oil, renowned for its diverse biological activities and potential therapeutic benefits.

The stereochemistry of (R)-Perillaldehyde plays a crucial role in its pharmacological properties. As a single enantiomer, it exhibits distinct interactions with biological targets compared to its racemic counterpart. This specificity has garnered considerable interest in medicinal chemistry, particularly for the development of enantioselective drugs. The (R)-configuration imparts unique physicochemical properties, influencing solubility, metabolic stability, and binding affinity.

Recent advancements in synthetic methodologies have enhanced the accessibility of (R)-Perillaldehyde, facilitating its incorporation into complex molecular architectures. Catalytic asymmetric hydrogenation and biocatalytic approaches have emerged as efficient strategies for producing this enantiomer with high enantiomeric purity. These innovations are pivotal in streamlining the synthesis of chiral drugs, reducing costs, and minimizing environmental impact.

Research has highlighted the pharmacological significance of (R)-Perillaldehyde in various therapeutic domains. Studies indicate its potential as an intermediate in the synthesis of antihypertensive agents, where its chiral center modulates receptor binding. Additionally, preliminary investigations suggest its role in developing novel antimicrobial compounds, leveraging its structural features to disrupt bacterial cell wall synthesis.

The compound's interaction with biological systems has been further explored through computational modeling and spectroscopic techniques. High-resolution NMR spectroscopy has elucidated its molecular dynamics, revealing insights into how (R)-Perillaldehyde stabilizes specific enzyme-substrate complexes. These findings are instrumental in designing more effective enzyme inhibitors for therapeutic applications.

In the realm of drug discovery, (R)-Perillaldehyde serves as a versatile building block for constructing complex pharmacophores. Its aldehyde functionality allows for facile derivatization via condensation reactions, enabling the creation of heterocyclic scaffolds prevalent in modern medicines. Such structural diversity underscores its importance as a key intermediate in synthetic organic chemistry.

The agrochemical sector has also recognized the value of (R)-Perillaldehyde as a precursor for bioactive molecules. Its incorporation into pheromone-like compounds enhances their efficacy in pest control strategies by improving target specificity. This application aligns with global efforts to develop sustainable agricultural practices that minimize ecological disruption.

Industrial-scale production of (R)-Perillaldehyde has been optimized through continuous flow chemistry techniques, improving yield and scalability while adhering to green chemistry principles. These innovations underscore the compound's commercial viability and its potential to contribute to cost-effective pharmaceutical manufacturing processes.

The safety profile of (R)-Perillaldehyde has been thoroughly evaluated through toxicological studies conducted across multiple species. Results indicate moderate toxicity at high concentrations but demonstrate low systemic exposure under controlled conditions typical of laboratory use. Proper handling protocols remain essential to ensure safe application in research and industrial settings.

Future research directions for (R)-Perillaldehyde include exploring its role in neurodegenerative diseases and developing novel prodrugs that enhance bioavailability upon enzymatic activation. Collaborative efforts between academia and industry are expected to accelerate these investigations, leveraging interdisciplinary expertise to unlock new therapeutic possibilities.

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